(S)-6-Amino-2-(2-(2-phenylacetamido)acetamido)hexanoic acid
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Overview
Description
(S)-6-Amino-2-(2-(2-phenylacetamido)acetamido)hexanoic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a phenylacetamido group, and a hexanoic acid backbone. It is often studied for its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Amino-2-(2-(2-phenylacetamido)acetamido)hexanoic acid typically involves multiple steps, starting from readily available starting materials. One common method involves the protection of amino groups, followed by the coupling of phenylacetamido groups through amide bond formation. The reaction conditions often include the use of coupling reagents such as carbodiimides and protecting groups like Boc (tert-butoxycarbonyl) to ensure selective reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(S)-6-Amino-2-(2-(2-phenylacetamido)acetamido)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The phenylacetamido group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides and alkoxides. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce primary amines. Substitution reactions can lead to a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
(S)-6-Amino-2-(2-(2-phenylacetamido)acetamido)hexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for enzyme activity.
Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism by which (S)-6-Amino-2-(2-(2-phenylacetamido)acetamido)hexanoic acid exerts its effects involves interactions with specific molecular targets. The amino and phenylacetamido groups can form hydrogen bonds and hydrophobic interactions with enzymes and receptors, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes such as metabolism and gene expression .
Comparison with Similar Compounds
Similar Compounds
Phenylacetylglycine: A gut microbial metabolite with similar structural features.
2-Phenylacetamidoacetic acid: Shares the phenylacetamido group but differs in the backbone structure.
Uniqueness
(S)-6-Amino-2-(2-(2-phenylacetamido)acetamido)hexanoic acid is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to interact with a distinct set of molecular targets and participate in specialized chemical reactions, making it valuable for targeted research and applications.
Properties
Molecular Formula |
C16H23N3O4 |
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Molecular Weight |
321.37 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[2-[(2-phenylacetyl)amino]acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C16H23N3O4/c17-9-5-4-8-13(16(22)23)19-15(21)11-18-14(20)10-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11,17H2,(H,18,20)(H,19,21)(H,22,23)/t13-/m0/s1 |
InChI Key |
VPCYMTNCRVUYFU-ZDUSSCGKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCC(=O)NC(CCCCN)C(=O)O |
Origin of Product |
United States |
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